

Thermodynamic Properties of 1-Methyl-4-propylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-4-propylbenzene

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This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Methyl-4-propylbenzene**, also known as p-propyltoluene. The information is compiled from critically evaluated data and is intended to serve as a reliable resource for professionals in research, development, and drug discovery. This document summarizes key quantitative data in structured tables, outlines general experimental protocols for the determination of these properties, and provides a visual representation of a typical experimental workflow.

Core Thermodynamic and Physical Properties

1-Methyl-4-propylbenzene (C₁₀H₁₄, CAS RN: 1074-55-1) is an aromatic hydrocarbon with a molecular weight of 134.22 g/mol .^[1] The following tables summarize its key thermodynamic and physical properties.

Table 1: Fundamental Physical and Thermodynamic Constants

Property	Value	Units	Reference(s)
Molecular Weight	134.22	g/mol	[1]
Melting Point	-63.6	°C	[2]
Normal Boiling Point	183.4 - 184	°C	[2][3]
Flash Point	56.3 ± 7.1	°C	[2]
Density (at 16.4 °C)	0.8642	g/cm ³	[2]
Refractive Index	1.4900 to 1.4930	[2]	
Critical Temperature	386	°C	[3]
Critical Pressure	27.8	atm	[3]

Table 2: Enthalpy and Entropy Data

Property	Value	Units	Reference(s)
Standard Enthalpy of Formation (liquid)	-75.1 ± 1.0	kJ/mol	[4]
Standard Enthalpy of Combustion (liquid)	-5860.86 ± 0.88	kJ/mol	[4]
Enthalpy of Vaporization	Available as a function of temperature	kJ/mol	[5]
Ideal Gas Entropy	Available as a function of temperature and pressure	J/(mol·K)	[5]
Liquid Entropy (in equilibrium with gas)	Available as a function of temperature	J/(mol·K)	[5]

Table 3: Heat Capacity Data

Property	Condition	Temperature Range	Units	Reference(s)
Heat Capacity at Saturation Pressure (liquid)	In equilibrium with gas	209.47 K to 644.252 K	J/(mol·K)	[5]
Ideal Gas Heat Capacity at Constant Pressure	200 K to 1000 K	J/(mol·K)	[5]	

Table 4: Vapor Pressure Data

Vapor Pressure	Temperature	Units	Reference(s)
1.10	25	mmHg	[2]

Experimental Protocols

The thermodynamic data presented in this guide are based on established experimental methodologies. While specific protocols for **1-Methyl-4-propylbenzene** are not detailed in the available literature, the following are general and widely accepted methods for determining the key thermodynamic properties of organic compounds.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of organic compounds like **1-Methyl-4-propylbenzene** is typically determined indirectly from its enthalpy of combustion.

- Combustion Calorimetry:
 - A precisely weighed sample of the purified liquid is placed in a sample holder within a bomb calorimeter.
 - The bomb is sealed, pressurized with a high-purity oxygen atmosphere, and submerged in a known mass of water in a well-insulated calorimeter.

- The sample is ignited, and the complete combustion reaction is monitored by measuring the temperature change of the surrounding water.
- The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heats of formation of nitric acid and sulfuric acid from any nitrogen or sulfur impurities.
- The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Measurement of Heat Capacity

The heat capacity of liquids can be determined using various calorimetric techniques.

- Differential Scanning Calorimetry (DSC):
 - A small, accurately weighed sample of **1-Methyl-4-propylbenzene** is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
 - The sample and reference pans are heated at a controlled, linear rate.
 - The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
 - This differential heat flow is directly proportional to the heat capacity of the sample. The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire.
- Adiabatic Calorimetry:
 - A known mass of the substance is placed in a calorimeter that is carefully insulated to minimize heat exchange with the surroundings.
 - A measured amount of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the temperature of the sample.

- The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature change.

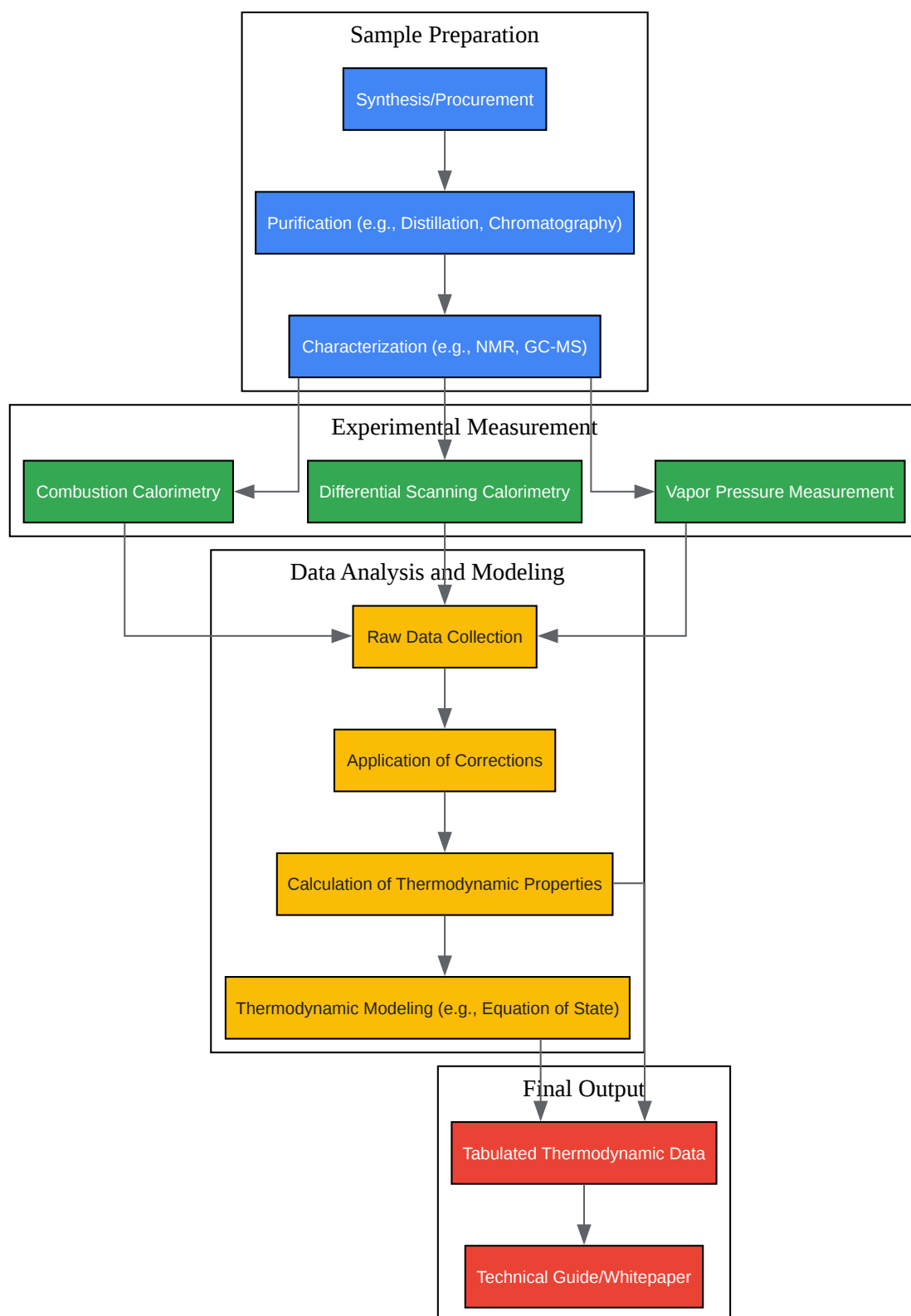
Vapor Pressure Determination

Several methods are employed to measure the vapor pressure of organic liquids over a range of temperatures.

- Static Method:
 - A sample of the degassed liquid is introduced into an evacuated, thermostatted vessel connected to a pressure-measuring device (e.g., a manometer).
 - The system is allowed to reach thermal and phase equilibrium at a set temperature.
 - The pressure of the vapor in equilibrium with the liquid is directly measured. This process is repeated at various temperatures to obtain the vapor pressure curve.
- Effusion Method (Knudsen Effusion):
 - This method is suitable for measuring low vapor pressures.
 - The sample is placed in a thermostatted cell with a small orifice of known area.
 - The rate of mass loss of the sample due to effusion of the vapor into a vacuum is measured.
 - The vapor pressure is then calculated from the rate of effusion using the Hertz-Knudsen equation.

Experimental and Data Analysis Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermodynamic properties of a compound like **1-Methyl-4-propylbenzene**.



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Caption: Generalized workflow for thermodynamic property determination.

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- To cite this document: BenchChem. [Thermodynamic Properties of 1-Methyl-4-propylbenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086881#thermodynamic-properties-of-1-methyl-4-propylbenzene]

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